molecular formula C9H14N5Na2O4P B1667991 Benfosformin CAS No. 52658-53-4

Benfosformin

Cat. No. B1667991
CAS RN: 52658-53-4
M. Wt: 333.19 g/mol
InChI Key: HFSIAOCWRILWLY-UHFFFAOYSA-L
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Description

Benfosformin is a phosphorylated biguanide derivative with antihyperglycamic activity. Benfosformin is associated with an increased risk of lactic acidosis.

Scientific Research Applications

1. Antitumor Activity in Leukemia

Benfotiamine, a synthetic thiamine analogue, exhibits antitumor activity against leukemia cells. It induces paraptosis cell death and has been shown to inhibit the viability of various myeloid leukemia cell lines. Additionally, it affects key cellular enzymes and regulators, such as ERK1/2 and CDK3, and may enhance the antiproliferative activities of certain drugs like cytarabine (Sugimori et al., 2015).

2. Recovery in Myocardial Infarction

Benfotiamine improves functional recovery after myocardial infarction (MI) by modulating key pathways involved in cell survival and neurohormonal response. It activates the pentose phosphate pathway and positively impacts endothelial dysfunction, oxidative stress, and pro-survival signaling pathways (Katare et al., 2010).

3. Multifaceted Therapeutic Potential

Benfotiamine shows promise in treating various diabetic complications due to its anti-AGE properties. Its pharmacological actions extend beyond preventing AGE accumulation, potentially affecting various inflammatory events and oxidative stress responses (Balakumar et al., 2010).

4. Regulation of Arachidonic Acid Pathway in Macrophages

It modulates the arachidonic acid pathway in macrophages, impacting the release of inflammatory mediators. This regulatory role provides a novel mechanism for benfotiamine's anti-inflammatory response (Shoeb & Ramana, 2012).

5. Impact on Advanced Glycation Endproducts

A study on diabetic nephropathy indicated that benfotiamine does not significantly affect intermediate pathways of hyperglycemia-induced vascular complications, highlighting the complexity of its mechanisms in different conditions (Alkhalaf et al., 2012).

6. Anti-Inflammatory and Cytotoxic Signals Modulation

Benfotiamine prevents lipopolysaccharide-induced cytotoxic signals and inflammatory responses in murine macrophages, indicating its potential in treating inflammatory diseases (Yadav et al., 2010).

7. Acceleration of Healing in Diabetic Limbs

It accelerates the healing of ischemic diabetic limbs in mice, suggesting its utility in enhancing post-ischemic healing through angiogenesis and apoptosis inhibition (Gadau et al., 2006).

8. Diabetic Polyneuropathy Therapy

Benfotiamine shows efficacy in the pathogenetic therapy of diabetic polyneuropathy, improving conditions of peripheral nerves in patients with diabetes (Kuzina & Kaishibayeva, 2017).

9. Relieving Inflammatory and Neuropathic Pain

In rat models, benfotiamine demonstrated effectiveness in reducing inflammatory and neuropathic pain, supporting its potential use in pain management in humans (Sánchez-Ramírez et al., 2006).

10. Impact on Peripheral Nerve Function and Inflammation

Long-term supplementation in type 1 diabetes patients showed no significant effects on peripheral nerve function or inflammatory markers, underscoring the necessity for more targeted research (Fraser et al., 2012).

properties

CAS RN

52658-53-4

Product Name

Benfosformin

Molecular Formula

C9H14N5Na2O4P

Molecular Weight

333.19 g/mol

IUPAC Name

disodium;1-(N'-benzylcarbamimidoyl)-2-phosphonatoguanidine;hydrate

InChI

InChI=1S/C9H14N5O3P.2Na.H2O/c10-8(13-9(11)14-18(15,16)17)12-6-7-4-2-1-3-5-7;;;/h1-5H,6H2,(H7,10,11,12,13,14,15,16,17);;;1H2/q;2*+1;/p-2

InChI Key

HFSIAOCWRILWLY-UHFFFAOYSA-L

Isomeric SMILES

C1=CC=C(C=C1)CN=C(N)N/C(=N/P(=O)([O-])[O-])/N.O.[Na+].[Na+]

SMILES

C1=CC=C(C=C1)CN=C(N)NC(=NP(=O)([O-])[O-])N.O.[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)CN=C(N)NC(=NP(=O)([O-])[O-])N.O.[Na+].[Na+]

Appearance

Solid powder

Other CAS RN

52658-53-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

enphosformine
benphosformine, disodium salt, monohydrate
JAV 852
N-1-phosphoryl-N-5-benzylbiguanide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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